1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone
Overview
Description
1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone is an organic compound with the molecular formula C14H20O6 It is known for its unique structure, which includes hydroxy and ethoxymethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2’,4’,6’-trihydroxyacetophenone and chloromethyl ethyl ether.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ethoxymethoxy groups can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone: This compound has methoxymethoxy groups instead of ethoxymethoxy groups, leading to differences in reactivity and applications.
2’,4’-Bis(methoxymethoxy)-6’-hydroxyacetophenone: Similar structure but different functional groups, affecting its chemical behavior and uses
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Properties
IUPAC Name |
1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-4-17-8-19-11-6-12(16)14(10(3)15)13(7-11)20-9-18-5-2/h6-7,16H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFOVZXYRLEVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC(=C(C(=C1)OCOCC)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562398 | |
Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-25-2 | |
Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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